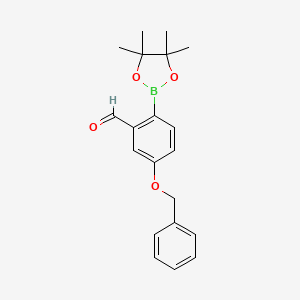

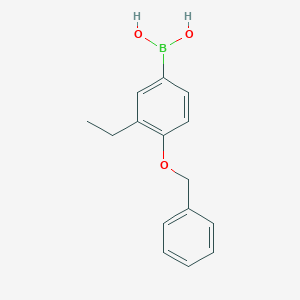

4-Benzyloxy-3-ethylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyloxy-3-ethylphenylboronic acid (BEBA) is a boronic acid used in a variety of applications in chemistry research and industry. It has a molecular weight of 256.11 g/mol .

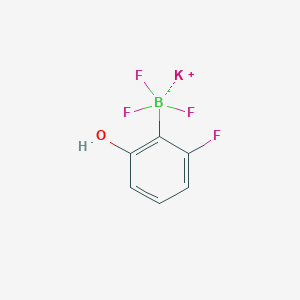

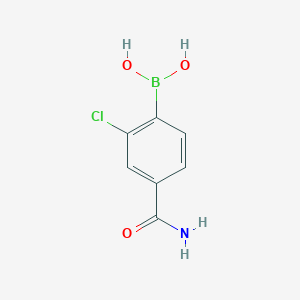

Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-ethylphenylboronic acid is represented by the InChI code1S/C15H17BO3/c1-2-13-10-14 (16 (17)18)8-9-15 (13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 . This indicates that the molecule consists of a benzene ring with a benzyloxy (C6H5O-) group and an ethyl group attached to it, along with a boronic acid group. Chemical Reactions Analysis

Boronic acids, such as 4-Benzyloxy-3-ethylphenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.Physical And Chemical Properties Analysis

4-Benzyloxy-3-ethylphenylboronic acid is a solid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Life Science Research

This compound is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound for various studies, including those related to enzymes and lipoproteins. For instance, it has been used in the study of endothelial lipase (EL) and lipoprotein lipase (LPL), which are crucial for regulating plasma lipoproteins and cholesterol levels .

Material Science Research

In material science, “4-Benzyloxy-3-ethylphenylboronic acid” is involved in the synthesis of new materials through its role in catalytic reactions. Its properties as a boronic acid make it valuable for creating boron-containing polymers and other advanced materials .

Suzuki–Miyaura Coupling

A prominent application of this compound is in Suzuki–Miyaura coupling reactions. This cross-coupling reaction is widely used in organic chemistry to form carbon-carbon bonds, making it essential for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3-ethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by 4-Benzyloxy-3-ethylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its molecular weight .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industry, including pharmaceuticals and materials science .

Action Environment

The action of 4-Benzyloxy-3-ethylphenylboronic acid is influenced by environmental factors such as temperature and pH . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM cross-coupling reaction .

properties

IUPAC Name |

(3-ethyl-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGYQCFWFOMHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-ethylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.